![molecular formula C20H10I2S5 B14193955 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene CAS No. 922725-75-5](/img/structure/B14193955.png)
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene is a complex organic compound that belongs to the class of thiophenes. Thiophenes are heterocyclic compounds containing sulfur and are known for their aromatic properties. This particular compound is characterized by the presence of iodine atoms attached to the thiophene rings, which can significantly influence its chemical behavior and applications.
Preparation Methods
The synthesis of 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene typically involves multi-step organic reactions. One common method includes the iodination of thiophene derivatives followed by coupling reactions to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize the reaction efficiency and scalability.
Chemical Reactions Analysis
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, potentially altering the iodine atoms or the thiophene rings.
Substitution: The iodine atoms in the compound make it susceptible to nucleophilic substitution reactions, where nucleophiles replace the iodine atoms under suitable conditions. Common reagents and conditions for these reactions include the use of polar solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.
Scientific Research Applications
2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials, particularly in the field of organic electronics.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the development of biosensors and diagnostic tools.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, such as conductive polymers and organic semiconductors, which are essential for the development of flexible electronic devices.
Mechanism of Action
The mechanism by which 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene exerts its effects is largely dependent on its interaction with molecular targets. The iodine atoms and thiophene rings can engage in various types of bonding and interactions, influencing the compound’s reactivity and functionality. The pathways involved may include electron transfer processes, binding to specific receptors, or participating in catalytic cycles.
Comparison with Similar Compounds
When compared to other thiophene derivatives, 2,5-Bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene stands out due to the presence of iodine atoms, which enhance its reactivity and potential applications. Similar compounds include:
2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: Known for its use as an optical brightener and in photoluminescence experiments.
Thiophene-2-boronic acid pinacol ester: Used in organic synthesis and as a building block for more complex molecules. These compounds share the thiophene core structure but differ in their substituents, leading to variations in their chemical behavior and applications.
Properties
CAS No. |
922725-75-5 |
|---|---|
Molecular Formula |
C20H10I2S5 |
Molecular Weight |
664.4 g/mol |
IUPAC Name |
2,5-bis[5-(5-iodothiophen-2-yl)thiophen-2-yl]thiophene |
InChI |
InChI=1S/C20H10I2S5/c21-19-9-7-17(26-19)15-5-3-13(24-15)11-1-2-12(23-11)14-4-6-16(25-14)18-8-10-20(22)27-18/h1-10H |
InChI Key |
BXDPGVZWQVDQBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)C2=CC=C(S2)C3=CC=C(S3)I)C4=CC=C(S4)C5=CC=C(S5)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


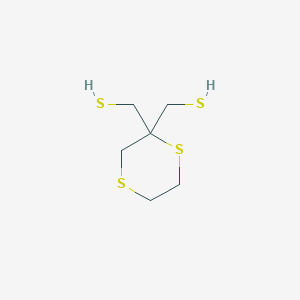
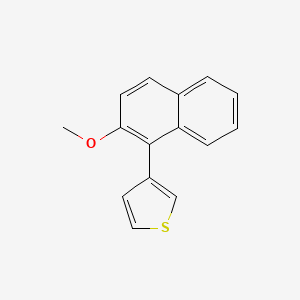
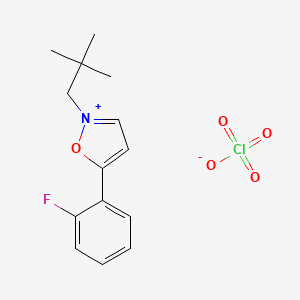
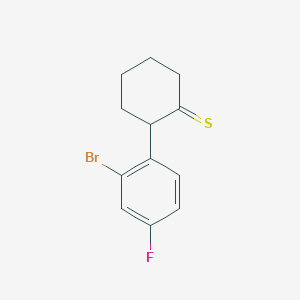

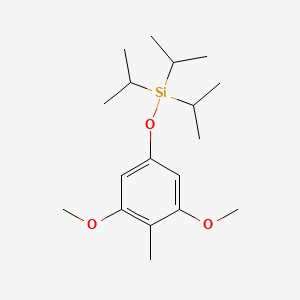
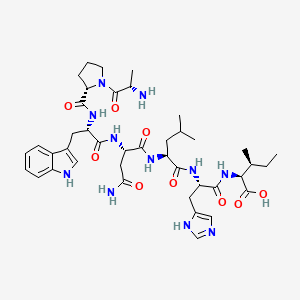
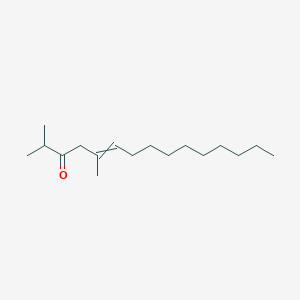
![5-[(Benzyloxy)methyl]-6-methyl-1,2,4-triazine](/img/structure/B14193937.png)
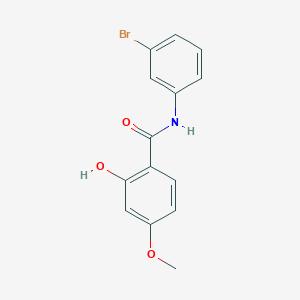
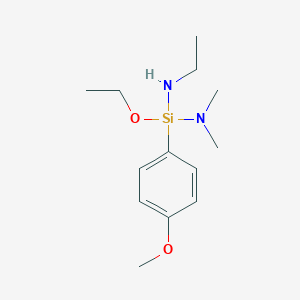
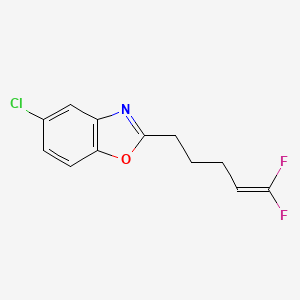
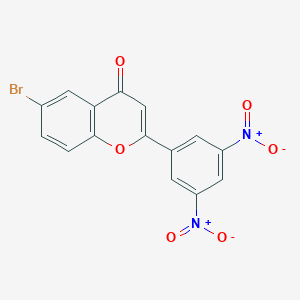
![1H-Pyrrole, 2,2'-[(4-nitrophenyl)methylene]bis[1-methyl-](/img/structure/B14193964.png)
